6-Methoxy-1,3-benzothiazole-2-carboxylate
Description
Significance of Heterocyclic Compounds in Modern Chemical Sciences
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. researchgate.netderpharmachemica.com Their unique structural and electronic properties, conferred by the presence of heteroatoms such as nitrogen, sulfur, and oxygen, make them indispensable in a vast array of scientific and industrial applications. researchgate.netderpharmachemica.com These compounds form the backbone of numerous natural products, including vitamins, alkaloids, and nucleic acids, and are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. tandfonline.comijper.org The versatility of heterocyclic scaffolds allows for extensive chemical modification, enabling the fine-tuning of their biological and physical properties for specific functions. tandfonline.com
Overview of the Benzothiazole (B30560) Core Structure in Pharmaceutical and Agrochemical Research
Among the myriad of heterocyclic structures, the benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, has garnered significant attention in both pharmaceutical and agrochemical research. tandfonline.comijper.org This bicyclic system is a prominent feature in a wide range of biologically active molecules. Benzothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties. tandfonline.comjyoungpharm.org In the realm of agrochemicals, benzothiazole-based compounds have been investigated for their potential as herbicides and fungicides. derpharmachemica.com The structural rigidity and the potential for substitution at various positions of the benzothiazole ring make it a privileged scaffold for the design of novel therapeutic and crop protection agents.
Contextualizing 6-Methoxy-1,3-benzothiazole-2-carboxylate within Benzothiazole Research
Within the extensive family of benzothiazole derivatives, 6-Methoxy-1,3-benzothiazole-2-carboxylate and its esters, such as the methyl and ethyl esters, represent important chemical entities. The presence of a methoxy (B1213986) group at the 6-position and a carboxylate group at the 2-position of the benzothiazole core provides specific electronic and steric properties that can influence the molecule's reactivity and biological interactions.
While broad research has focused on the diverse pharmacological activities of the benzothiazole class, the specific compound 6-Methoxy-1,3-benzothiazole-2-carboxylate is often utilized as a key intermediate in the synthesis of more complex molecules. For instance, the synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles can start from related precursors, highlighting the role of this scaffold in building more elaborate structures. jyoungpharm.org The carboxylate group, in particular, serves as a versatile handle for further chemical modifications, such as amidation, to produce a variety of derivatives with potentially enhanced biological activities.
The synthesis of the core 6-methoxy-benzothiazole structure can be achieved through methods such as the reaction of p-anisidine (B42471) with potassium thiocyanate (B1210189) and bromine. nih.govresearchgate.net The resulting 2-amino-6-methoxybenzothiazole (B104352) can then be further functionalized. The methyl ester, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, is a well-characterized compound with established physicochemical properties. nih.gov Although direct and extensive biological studies on this specific ester are not widely documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications, including anticonvulsant agents. nih.gov The study of such derivatives helps in understanding the structure-activity relationships within the benzothiazole class and in the rational design of new potential therapeutic agents. nih.gov
Chemical and Physical Properties
Below are the key chemical and physical properties of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | nih.gov |
| Molecular Weight | 223.25 g/mol | nih.gov |
| CAS Number | 884-22-0 | nih.gov |
| IUPAC Name | methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | nih.gov |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)C(=O)OC | nih.gov |
| InChI Key | VZOPRRYQDHCORU-UHFFFAOYSA-N | nih.gov |
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKMYJZEGZZJOH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NO3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to the Benzothiazole (B30560) Nucleus
The construction of the benzothiazole core is a well-trodden path in organic synthesis, with several reliable methods at the chemist's disposal. These strategies often involve the formation of the critical sulfur-carbon and nitrogen-carbon bonds that define the heterocyclic ring.
Cyclocondensation Approaches from 2-Aminothiophenol (B119425) Derivatives
A cornerstone in benzothiazole synthesis is the cyclocondensation reaction of 2-aminothiophenol with various carbonyl compounds. This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the final benzothiazole product. scielo.brmdpi.comtandfonline.com The condensation can be carried out with aldehydes, carboxylic acids, and their derivatives. mdpi.comnih.govresearchgate.net For instance, the reaction of 2-aminothiophenol with carboxylic acids can be facilitated by dehydrating agents or catalysts to drive the equilibrium towards the product. nih.govmdpi.com
The reaction conditions for these condensations can be varied, with some methods employing acidic or basic catalysts to promote the reaction. mdpi.com The choice of solvent and temperature also plays a crucial role in the efficiency of the synthesis.
One-Pot Synthetic Strategies and Multicomponent Reactions
In the quest for more efficient and environmentally benign synthetic methods, one-pot strategies and multicomponent reactions (MCRs) have emerged as powerful tools. jocpr.com These approaches combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time, resources, and reducing waste. jocpr.comorganic-chemistry.org For the synthesis of benzothiazoles, a one-pot tandem reaction of benzyl (B1604629) halides and o-aminobenzenethiol has been developed, which proceeds under mild conditions in DMSO without the need for an additional oxidant. organic-chemistry.org Multicomponent reactions, which involve the combination of three or more starting materials in a single reaction vessel, offer a high degree of molecular diversity and complexity in the resulting products. researchgate.net These strategies are particularly attractive for the rapid generation of libraries of substituted benzothiazoles for screening purposes. jocpr.com
Microwave-Promoted and Catalytic Synthetic Methodologies
Modern synthetic chemistry has increasingly embraced energy-efficient and time-saving techniques. Microwave-assisted organic synthesis has proven to be a valuable tool for accelerating the synthesis of benzothiazoles. semanticscholar.orgnih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. scielo.brsemanticscholar.org For example, the condensation of 2-aminothiophenol with aldehydes can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent. nih.govresearchgate.net
Catalysis also plays a pivotal role in the synthesis of benzothiazoles. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, has been successfully employed for the synthesis of 2-arylbenzothiazoles. researchgate.netnih.gov This method allows for the formation of a carbon-carbon bond between the benzothiazole core and an aryl group, providing access to a wide range of derivatives. nih.gov Ligand-free Suzuki-Miyaura coupling methodologies have also been developed for sterically hindered substrates, expanding the scope of this powerful reaction. nih.gov
| Methodology | Key Features | Typical Reactants | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclocondensation | Formation of S-C and N-C bonds in a stepwise manner. | 2-Aminothiophenol and aldehydes/carboxylic acids. mdpi.comnih.gov | Well-established, versatile for 2-substitution. | May require harsh conditions or dehydrating agents. |
| One-Pot Synthesis | Multiple reaction steps in a single operation. organic-chemistry.org | Benzyl halides and o-aminobenzenethiol. organic-chemistry.org | Time and resource efficient, reduced waste. organic-chemistry.org | Optimization can be complex. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. semanticscholar.org | 2-Aminothiophenol and various carbonyl compounds. nih.govresearchgate.net | Rapid reaction times, improved yields. scielo.brsemanticscholar.org | Requires specialized equipment. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation. researchgate.net | Halogenated benzothiazoles and boronic acids. nih.gov | Access to 2-aryl derivatives with high functional group tolerance. nih.gov | Requires a catalyst, which can be expensive. |
Synthesis of 6-Methoxy-1,3-benzothiazole-2-carboxylate and Key Precursors
The synthesis of the target molecule, 6-Methoxy-1,3-benzothiazole-2-carboxylate, involves the preparation of key intermediates, followed by transformations to introduce the desired functional groups at the 2 and 6 positions of the benzothiazole ring.
Preparation of 6-Methoxy-2-aminobenzothiazole
A crucial precursor for the synthesis of many 6-methoxybenzothiazole (B1296504) derivatives is 6-methoxy-2-aminobenzothiazole. quinoline-thiophene.com One common route to this intermediate starts from p-anisidine (B42471) (p-methoxyaniline). ekb.eg The p-anisidine is reacted with ammonium (B1175870) thiocyanate (B1210189) to form the corresponding thiourea (B124793) derivative. quinoline-thiophene.com This is followed by an oxidative cyclization, often using bromine in an alkaline medium, to furnish 6-methoxy-2-aminobenzothiazole. ekb.eg Another reported method involves the reaction of p-methoxy aniline (B41778) with ammonium thiocyanate in glacial acetic acid, followed by treatment with bromine. researchgate.net
The resulting 6-methoxy-2-aminobenzothiazole is a versatile intermediate that can be further modified. quinoline-thiophene.com For example, it can undergo condensation reactions with various aldehydes. ekb.eg
| Starting Material | Key Reagents | Reaction Steps | Reference |
|---|---|---|---|
| p-Anisidine | Ammonium thiocyanate, Bromine | 1. Formation of thiourea derivative. 2. Oxidative cyclization. | ekb.eg |
| p-Methoxy aniline | Ammonium thiocyanate, Glacial acetic acid, Bromine | 1. Reaction with ammonium thiocyanate. 2. Addition of bromine in acetic acid. | researchgate.net |
Oxidation of Precursors to Carboxylic Acid Derivatives
The introduction of the carboxylate group at the 2-position of the benzothiazole ring is a key transformation. While direct synthesis of the carboxylic acid can be challenging, it is often achieved through the oxidation of a suitable precursor. For instance, a 2-substituted benzothiazole bearing a group that can be oxidized to a carboxylic acid, such as a methyl or hydroxymethyl group, can be utilized.
A general strategy for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative. researchgate.net To obtain the 2-carboxylate, one could envision starting with a dicarboxylic acid derivative or a keto-acid.
Another approach involves the synthesis of ethyl 6-hydroxybenzothiazole-2-carboxylate, which can be prepared from 1,4-benzoquinone. arkat-usa.orgresearchgate.net The methoxy (B1213986) group can then be introduced via methylation of the hydroxyl group. The ester can subsequently be hydrolyzed to the desired carboxylic acid. The synthesis of 6-hydroxybenzothiazole-2-carboxylic acid itself has been reported, and it is noted to undergo slow decarboxylation in solution at room temperature. researchgate.net The oxidation of ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride, derived from 1,4-benzoquinone, leads to the formation of the benzothiazole ester. arkat-usa.org
Derivatization and Functionalization of 6-Methoxy-1,3-benzothiazole-2-carboxylate Analogues
The C2 position of the benzothiazole ring is a key site for functionalization, allowing for the synthesis of a wide array of derivatives. The carboxylate group in methyl or ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a versatile handle for such modifications.
Carboxamide Formation: The ester can be converted to the corresponding carboxamide (4a) by treatment with concentrated aqueous ammonia (B1221849) in ethanol, followed by refluxing for several hours. arkat-usa.orgresearchgate.net This transformation is a standard method for introducing the amide functionality, which is a common feature in biologically active molecules.
Cyano Group Introduction: The 2-cyano derivative, 2-cyano-6-methoxybenzothiazole (B49272) (3), is a crucial intermediate, notably in the synthesis of D-luciferin. researchgate.net It can be prepared from the 2-carboxamide (B11827560) by dehydration using reagents like phosphorus oxychloride (POCl₃) in pyridine. researchgate.net
Hydrazide Synthesis: The carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. This hydrazide is a valuable intermediate for constructing more complex heterocyclic systems, such as Schiff bases and 4-thiazolidinones. nih.gov For example, 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-carboxylic acid can be converted to its acid hydrazide by heating with thionyl chloride and subsequently reacting with hydrazine hydrate. nih.gov
Amino Group Introduction: Direct introduction of an amino group at the C2 position can be achieved through different synthetic routes. One common method involves the reaction of p-anisidine with potassium thiocyanate and bromine in acetic acid to yield 6-methoxy-1,3-benzothiazol-2-amine. nih.gov Advanced C-H functionalization techniques also provide a direct way to form C-N bonds at the C2 position. acs.orgnih.govresearchgate.net
Table 2: C2-Position Modifications of 6-Methoxybenzothiazole Derivatives
| Starting Material | Reagents & Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate | Conc. aq. NH₃, Ethanol, reflux | Carboxamide (-CONH₂) | arkat-usa.orgresearchgate.net |
| 6-Methoxybenzothiazole-2-carboxamide | POCl₃, Pyridine, CH₂Cl₂ | Cyano (-CN) | researchgate.net |
Substituents on the benzene (B151609) ring of the benzothiazole scaffold significantly modulate the molecule's electronic properties, reactivity, and biological activity. The methoxy group (-OCH₃) at the 6-position is an electron-donating group (EDG).
Through resonance, the methoxy group increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. youtube.com This increased electron density makes the benzene ring more susceptible to electrophilic substitution. The presence of the methoxy group can influence the reactivity of the entire benzothiazole system. For instance, in the synthesis of 2-(p-aminophenyl)benzothiazoles, the use of a 5-methoxy-substituted o-aminothiophenol precursor leads to the formation of 2-(4-N-methylphenyl)-6-methoxybenzothiazole. mdpi.com
The versatile reactivity of the 6-methoxybenzothiazole scaffold allows for its incorporation into larger, hybrid molecular structures and fused heterocyclic systems, often leading to compounds with enhanced biological properties.
Schiff Bases: Schiff bases (or imines) are commonly synthesized by the condensation of a primary amine with an aldehyde or ketone. youtube.com 2-Amino-6-methoxybenzothiazole (B104352) or its derivatives containing a hydrazide function at the C2 position serve as excellent precursors for Schiff base formation. nih.govnih.gov For instance, a 2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-carboxylic acid hydrazide can be condensed with various aromatic aldehydes to yield a series of Schiff bases. nih.gov These Schiff base-benzothiazole hybrids are investigated for a range of biological activities. nih.govnih.gov
4-Thiazolidinones: Thiazolidinones are five-membered heterocyclic compounds containing a thiazolidine (B150603) core with a carbonyl group. A common synthetic route to 4-thiazolidinones involves the cyclocondensation of a Schiff base with thioglycolic acid or its esters. researchgate.netresearchgate.netkoreascience.kr Starting from a Schiff base derived from a 6-methoxybenzothiazole hydrazide, reaction with thioglycolic acid in a suitable solvent yields the corresponding 4-thiazolidinone (B1220212) derivative. nih.govkoreascience.kr This reaction effectively fuses a new heterocyclic ring onto the existing benzothiazole structure via a linker, creating complex molecules with potential therapeutic applications. nih.gov
Table 3: Synthesis of Hybrid Compounds from 6-Methoxybenzothiazole Precursors
| Benzothiazole Precursor | Reaction Partner(s) | Resulting Hybrid/Fused System | Reference |
|---|---|---|---|
| 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-carboxylic acid hydrazide | Aromatic aldehydes (e.g., C₆H₅CHO) | Schiff Base | nih.gov |
| Schiff Base of 6-methoxybenzothiazole | Thioglycolic acid (HSCH₂COOH) | 4-Thiazolidinone | nih.govkoreascience.kr |
| 2-Amino-6-substituted-benzothiazole | Substituted aldehydes | Schiff Base | nih.gov |
Advanced Synthetic Strategies Applicable to Benzothiazole Derivatives (e.g., C-H Functionalization, Click Chemistry)
Modern synthetic methodologies are increasingly being applied to the benzothiazole framework to create novel derivatives with high efficiency and specificity.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying the benzothiazole core, avoiding the need for pre-functionalized starting materials. nih.gov A significant focus has been on the C2 position, which possesses a relatively acidic proton. Regioselective C2-H functionalization can be achieved by reacting benzothiazoles with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. acs.orgnih.govresearchgate.net These salts are versatile intermediates that can react with a wide range of oxygen- and nitrogen-centered nucleophiles under mild conditions to introduce ethers, amines, and other functionalities directly at the C2 position. acs.orgnih.govresearchgate.netacs.org This method provides a streamlined approach to libraries of C2-substituted benzothiazoles. Other metal-catalyzed C-H activation strategies, for instance using nickel catalysts, have been developed for intramolecular cyclizations to form 2-aminobenzothiazoles from arylthioureas. organic-chemistry.org
Click Chemistry: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. wikipedia.orgorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org This strategy can be applied to benzothiazole derivatives to create complex molecular architectures. nih.gov For example, a benzothiazole alkyne can be "clicked" with an azide-containing molecule to generate a fluorescent benzothiazole-triazole adduct. nih.gov It has been hypothesized that attaching an electron-deficient alkyne to the 2-position of the benzothiazole ring diminishes fluorescence, but the subsequent click reaction to form the conjugated triazole ring restores and creates a fluorophore. nih.gov This modular approach is highly valuable in materials science and for tagging biomolecules. nih.govnih.govnd.edu
Advanced Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule. For derivatives of 6-methoxy-1,3-benzothiazole-2-carboxylate, such as its ethyl ester, NMR analysis provides definitive evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of a typical 6-methoxy-1,3-benzothiazole-2-carboxylate derivative would exhibit characteristic signals corresponding to the aromatic protons of the benzothiazole (B30560) ring, the methoxy (B1213986) group, and the protons of the carboxylate ester group. For instance, in related mesogenic benzothiazole derivatives, the aromatic protons on the benzothiazole ring appear as multiplets in the downfield region, typically between δ 7.00 and 8.10 ppm. nih.govuni.lu The methoxy group protons are readily identifiable as a sharp singlet at approximately δ 3.91 ppm. nih.gov The protons of an ethyl ester group would present as a quartet and a triplet, corresponding to the -CH₂- and -CH₃ groups, respectively.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of all the unique carbon atoms in the molecule. For ethyl 6-hydroxybenzothiazole-2-carboxyamide, a closely related compound, the carbon signals have been assigned. The carbon of the methoxy group (-OCH₃) is expected to resonate around δ 55.60 ppm. The aromatic carbons of the benzothiazole ring typically appear in the range of δ 104.00 to 156.70 ppm, with the carbon attached to the methoxy group and the carbons of the thiazole (B1198619) ring having distinct chemical shifts. The carbonyl carbon of the carboxylate group is characteristically found further downfield.
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), helping to piece together the molecular framework. For example, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached.
Table 1: Expected ¹H NMR Chemical Shifts for an Ethyl 6-Methoxy-1,3-benzothiazole-2-carboxylate Derivative
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.00 - 8.10 | Multiplet |
| Methoxy (-OCH₃) | ~3.91 | Singlet |
| Ester (-OCH₂CH₃) | Quartet | |
| Ester (-OCH₂CH₃) | Triplet |
Table 2: Expected ¹³C NMR Chemical Shifts for an Ethyl 6-Methoxy-1,3-benzothiazole-2-carboxylate Derivative
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Carboxylate) | Downfield region |
| Aromatic-C | 104.00 - 156.70 |
| Methoxy (-OCH₃) | ~55.60 |
| Ester (-OCH₂) | ~61.0 |
| Ester (-CH₃) | ~14.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 6-methoxy-1,3-benzothiazole-2-carboxylate, the IR spectrum would display characteristic absorption bands for the aromatic ring, the ether linkage of the methoxy group, the carbon-nitrogen double bond of the thiazole, and the carbonyl group of the carboxylate.
For related benzothiazole derivatives, the aromatic C-H stretching vibrations are typically observed around 3041 cm⁻¹. nih.gov The aliphatic C-H stretching of the methoxy and ethyl ester groups would appear in the region of 2850-2970 cm⁻¹. nih.gov A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1700-1730 cm⁻¹. The C=N stretching vibration of the benzothiazole ring is typically observed in the region of 1599-1640 cm⁻¹. nih.govresearchgate.net The characteristic C-O stretching of the methoxy group and the ester would be visible in the fingerprint region, often around 1263 cm⁻¹ for the Ar-O-CH₃ ether linkage. nih.gov
Table 3: Characteristic IR Absorption Bands for Methyl 6-Methoxy-1,3-benzothiazole-2-carboxylate
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | ~3040 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| C=O Stretch (Ester) | 1700 - 1730 |
| C=N Stretch (Thiazole) | 1599 - 1640 |
| Ar-O-C Stretch (Ether) | ~1260 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, the molecular formula is C₁₀H₉NO₃S, which corresponds to a molecular weight of approximately 223.25 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 223. The fragmentation of esters often involves the loss of the alkoxy group (-OR) or the entire ester group (-COOR). For the methyl ester, a prominent fragment would likely be observed from the loss of the methoxy radical (•OCH₃), resulting in an ion at m/z 192. Another common fragmentation pathway for esters is the loss of the carboxyl group as a radical (•COOCH₃), leading to an ion corresponding to the benzothiazole ring. Aromatic compounds are known for their stable molecular ions due to the delocalized π-electron system. nih.gov
Table 4: Predicted Mass Spectrometry Fragmentation for Methyl 6-Methoxy-1,3-benzothiazole-2-carboxylate
| m/z | Proposed Fragment |
| 223 | [M]⁺ (Molecular Ion) |
| 192 | [M - •OCH₃]⁺ |
| 164 | [M - •COOCH₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A study on the cobalt(II) complex, Co(MBTC)₂(DMF)₂, where MBTC is 6-methoxybenzothiazole-2-carboxylate, has provided detailed structural information about the carboxylate ligand. researchgate.net
Investigation of Biological Activities and Structure Activity Relationships Sar in Preclinical Research
Antimicrobial Activity Studies
Derivatives of 6-methoxybenzothiazole (B1296504) have demonstrated notable efficacy against a wide range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as several fungal strains.
Numerous studies have confirmed the activity of 6-methoxybenzothiazole derivatives against Gram-positive bacteria. For instance, benzothiazole (B30560) Schiff base hybrids have shown excellent antimicrobial activity against S. aureus, with a reported Minimum Inhibitory Concentration (MIC) of 3.91µg/ml. saudijournals.com Similarly, certain 2,6-disubstituted benzothiazole derivatives have exhibited equipotent activity to the standard drug ciprofloxacin (B1669076) against S. aureus (MIC = 12.5 μg/ml). nih.gov
Further research into pyrimidinylbenzazolyl urea (B33335) derivatives containing a benzothiazole ring revealed superior activity against B. subtilis compared to the reference drug chloramphenicol. nih.gov Other synthesized derivatives, such as 2-benzylthiobenzothiazoles, also displayed good antibacterial action against both B. subtilis and S. aureus. nih.gov The evaluation of newly synthesized 6-methoxy-2-amino benzothiazole derivatives has also been a focus of research against these two bacterial strains. ekb.eg Metal complexes incorporating benzothiazole ligands have also been shown to possess enhanced antibacterial effects against S. aureus and B. subtilis when compared to the uncoordinated ligand. researchgate.net
Table 1: Antibacterial Activity of 6-Methoxybenzothiazole Derivatives against Gram-Positive Bacteria
The antibacterial spectrum of 6-methoxybenzothiazole derivatives extends to Gram-negative bacteria. Thiazolidin-4-one derivatives of benzothiazole have been found to be active against Pseudomonas aeruginosa and Escherichia coli. nih.gov Specifically, a 4-thiazolidinone (B1220212) derivative (compound 6h) prepared from 2-amino-6-methoxy-benzothiazole demonstrated significant antibacterial activity against E. coli. nih.gov
Research has also highlighted a 2,6-disubstituted benzothiazole (compound 41c) with excellent activity against both E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the efficacy of the reference drug ciprofloxacin. nih.gov Furthermore, newly synthesized methoxy-substituted benzothiazole derivatives containing a nitro group (compounds K-03, K-05, and K-06) showed potent activity against P. aeruginosa. rjptonline.org Benzothiazole Schiff base hybrids also exhibited excellent potency against P. aeruginosa and E. coli, with a MIC of 3.91µg/ml. saudijournals.com
Table 2: Antibacterial Activity of 6-Methoxybenzothiazole Derivatives against Gram-Negative Bacteria
In addition to antibacterial properties, derivatives of 6-methoxybenzothiazole have been evaluated for their antifungal potential. A study on Schiff bases and 4-thiazolidinones derived from 2-amino-6-methoxy-benzothiazole found several compounds (1, 2, 3, 5c, 5g, and 5h) with potent antifungal activity against Candida albicans, comparable to the standard drug griseofulvin. nih.gov Other thiazole (B1198619) derivatives have demonstrated very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov
The antifungal spectrum also includes activity against Aspergillus niger. Fluoro-benzothiazole derivatives were tested against this fungus, with one compound (D-5) showing potent activity and others (D-6, D-8, and D-9) displaying moderate inhibitory effects. researchgate.net Benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives have also been screened for their efficacy against C. albicans. nih.gov
Table 3: Antifungal Activity of 6-Methoxybenzothiazole Derivatives
Understanding the structure-activity relationship (SAR) is crucial for designing more potent antimicrobial agents. For 6-methoxybenzothiazole derivatives, several structural features have been identified as key modulators of activity. researchgate.net Variations in the substituents at the C-2, C-5, and C-6 positions of the benzothiazole ring have been shown to produce analogs with a wide range of pharmacological properties. nih.gov
Specific SAR studies have indicated that:
The substitution of nitro and methoxy (B1213986) groups on an associated phenyl ring can enhance antibacterial action. nih.gov
The presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity. nih.gov
The introduction of a methoxy thiophene-3-yl moiety at the 7th position of the benzothiazole structure improved antibacterial efficacy against both Gram-positive and Gram-negative strains. nih.gov
High lipophilicity in certain thiazole derivatives was related to their high antifungal activity. nih.gov
These findings underscore the importance of the type and position of substituents on the benzothiazole nucleus for its biological activity. researchgate.net
Anti-Inflammatory Activity Assessments
Beyond antimicrobial effects, certain benzothiazole derivatives have been investigated for their potential to mitigate inflammatory processes.
The anti-inflammatory properties of benzothiazole derivatives have been assessed using various in vitro models. One study on new benzimidazothiazole derivatives found that specific compounds were potent inhibitors of cyclooxygenase (COX) enzymes. nih.gov For example, compound 25 was a significantly more potent inhibitor of both COX-1 (IC₅₀ value 0.044 µM) and COX-2 (IC₅₀ value 4.52 nM) compared to reference drugs like celecoxib (B62257) and naproxen. nih.gov
Another study synthesized a novel pyrimidine-2(1H)-thione derivative (HPT) containing methoxy groups and evaluated its effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov The HPT compound dose-dependently reduced the production of nitric oxide (NO) and decreased the expression of key inflammatory proteins like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov It also suppressed the expression of inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov
Table 4: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives
Anticancer Activity Investigations
The benzothiazole nucleus is a fundamental component in the design of novel anticancer agents, with numerous derivatives showing potent cytotoxic effects against a range of cancer cell lines. nih.govnih.govtandfonline.com The anticancer potential is highly dependent on the substitution patterns around the benzothiazole core. nih.gov
Benzothiazole derivatives have demonstrated significant cytotoxic activity across a spectrum of human cancer cell lines. For instance, certain derivatives have been effective against lung carcinoma (A549), liver carcinoma (HepG2), breast carcinoma (MCF-7), and colon adenocarcinoma (Colo205, HT-29). nih.gov
One novel benzothiazole derivative, PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide), was highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov Another study reported a substituted bromopyridine acetamide (B32628) benzothiazole derivative with potent activity against SKRB-3 breast cancer, SW620 colon cancer, A549 lung cancer, and HepG2 liver cancer cell lines, with IC50 values as low as 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively. tandfonline.comnih.gov
Furthermore, isoxazole (B147169) pyrimidine-based benzothiazoles have shown good anticancer potential, with one derivative exhibiting IC50 values of 5.04 µM against Colo205, 13.9 µM against U937 (human leukaemia monocytic cell line), and over 30 µM against MCF-7 and A549 cell lines. nih.gov Phenylacetamide derivatives containing a benzothiazole nucleus also induced marked viability reduction at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. mdpi.com
The structure-activity relationship (SAR) for the anticancer effects of benzothiazole derivatives is a critical area of research. nih.gov The nature and position of substituents on both the benzothiazole ring and any attached phenyl rings play a decisive role in cytotoxicity. nih.govchula.ac.th
Substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for biological activity. researchgate.net For 2-phenylbenzothiazole (B1203474) derivatives, substitutions on the phenyl ring are crucial. For example, fluorinated 2-aryl benzothiazole derivatives with hydroxyl groups at the 3rd or 4th position of the phenyl ring showed enhanced activity against the MCF-7 breast cancer cell line. nih.gov
Group-based quantitative structure-activity relationship (GQSAR) analyses have provided insights into the structural requirements for anticancer potency. One such analysis on a series of benzothiazole derivatives revealed that the presence of hydrophobic groups at the R1 position could potentiate anticancer activity. chula.ac.th Another model suggested that modifications at the R2 amino group with aryl and heteroaryl groups could increase the anticancer potential. chula.ac.th
In a series of phenylacetamide derivatives, compounds with a 5-chloro substitution on the benzothiazole ring and a 3-nitro group on the N-phenylacetamide moiety displayed significant and selective antiproliferative activity against pancreatic cancer and paraganglioma cell lines. mdpi.com This highlights the importance of specific substitution patterns in achieving potent and selective anticancer agents.
Antitubercular Activity Research
Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs, showing efficacy against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.govrsc.org
Several benzothiazole derivatives have demonstrated significant in vitro activity against the pathogenic M. tuberculosis H37Rv strain. nih.govresearchgate.net For instance, a series of novel benzothiazole compounds were screened, with one containing an isoquinoline (B145761) nucleus (BNTZ 9) showing remarkable activity at 8 µg/mL against both the susceptible H37Rv strain and multi-drug resistant strains. nih.gov Another compound with a naphthalene (B1677914) nucleus (BNTZ 2) was active at 6 µg/mL against H37Rv. nih.gov
In another study, a series of guanidinyl benzothiazole derivatives were evaluated, and many compounds exhibited MIC values lower than standard drugs, with some showing an MIC of 1.6 µg/mL. benthamdirect.com Furthermore, certain benzothiazolylpyrimidine-5-carboxamide analogues demonstrated better activity than the standard drug Isoniazid, with MIC values as low as 0.08 µM against the Mtb H37Rv ATCC 27294 strain. nih.gov
The antitubercular activity of benzothiazole derivatives is intrinsically linked to their chemical structure. nih.govresearchgate.net Modifications to the benzothiazole core and its substituents can lead to significant changes in efficacy. The presence of a guanidinyl group and an electron-donating group in the molecule has been shown to enhance activity, likely by facilitating interaction with the microorganism and arresting its growth. benthamdirect.com
For a series of N-alkyl and heterocycle substituted 1,3-benzothiazin-4-one (BTZ) derivatives, a related class of compounds, it was found that an extended or branched alkyl chain could enhance potency. nih.govscilit.com Interestingly, the activity of N-alkyl substituted BTZs was not significantly affected by the presence of either a nitro or a trifluoromethyl group at the 6-position. nih.gov However, the trifluoromethyl group was important for maintaining activity in piperazine (B1678402) or piperidine (B6355638) analogs. nih.gov
A pharmacophore model developed for benzothiazolylpyrimidine-5-carboxamide derivatives suggested that the presence of an aromatic ring, an aliphatic carbon center, and a hydrogen bond donor is essential for better antitubercular activity and inhibition of the target enzyme, decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.govresearchgate.net These findings underscore the critical role of specific structural motifs in the design of potent benzothiazole-based antitubercular agents.
Antioxidant Properties and Mechanisms
The benzothiazole scaffold is a core structure in various compounds investigated for their antioxidant properties. nih.govnih.gov These derivatives are recognized for their ability to counteract oxidative stress, which is implicated in numerous chronic diseases. mdpi.comijprajournal.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals, thereby inhibiting oxidative processes that can lead to cellular damage. derpharmachemica.com
The antioxidant mechanism of benzothiazole derivatives frequently involves trapping highly reactive free radicals and oxygen species. derpharmachemica.com These reactive species can oxidize vital biological molecules like nucleic acids, proteins, and lipids, contributing to degenerative diseases. derpharmachemica.com The efficacy of benzothiazoles as antioxidants is evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. ijprajournal.com
Structure-activity relationship (SAR) studies reveal that the antioxidant potential of benzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring. nih.govbenthamscience.com For instance, the presence of electron-donating groups can enhance antioxidant activity. researchgate.net Specific substitutions, such as trihydroxy groups on a phenyl ring attached to the benzothiazole core, have been found to be effective. ijper.org Additionally, compounds featuring an ethoxy group at the 6-position of the benzothiazole ring have demonstrated notable antioxidant effects. researchgate.net The presence of a phenol (B47542) group is also considered a key feature for antioxidant properties in some series of these compounds. ijper.org In one study, unsubstituted compounds at position 6 showed better antioxidant values in some tests. mdpi.com
Other Investigated Biological Activities of Benzothiazole Derivatives
Beyond their antioxidant effects, benzothiazole derivatives have been a focal point of research for a wide array of other potential therapeutic applications. nih.govresearchgate.net The versatility of the benzothiazole nucleus allows for chemical modifications that have led to the discovery of compounds with significant activities in various preclinical models. benthamscience.comnih.gov
Antiviral Research
The benzothiazole scaffold is integral to the development of novel antiviral agents, showing potential against a range of viruses. nih.govbohrium.commdpi.com Research has demonstrated the efficacy of these derivatives against viruses such as Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV). nih.govacs.org
Structure-activity relationship (SAR) studies have provided insights into the structural requirements for antiviral potency. For example, substitutions at the 5th or 6th position of the benzothiazole ring with a methyl group can increase antiviral activity. mdpi.com In one study, a benzothiazolyl-coumarin conjugate with a methoxy substitution showed an EC₅₀ of 29 µM against HCV. nih.gov Another derivative, 2-(p-chlorophenoxymethyl)benzothiazole, was found to be a potent inhibitor of HIV-1 reverse transcriptase with an IC₅₀ value of 0.34 µmol/L. nih.gov Some pyrimido[2,1-b]benzothiazole derivatives have demonstrated the ability to reduce viral plaques of HSV-1 by 50–61%. nih.gov
Antidiabetic Research
Benzothiazole derivatives have emerged as promising candidates in the search for new antidiabetic agents, with studies demonstrating their potential to lower blood glucose levels. ijmrset.comannalsofrscb.ro These compounds have been investigated for their hypoglycemic and hypolipidemic activities in various preclinical models. nih.gov
The mechanisms underlying their antidiabetic effects are diverse. Some derivatives act as peroxisome proliferator-activated receptor γ (PPARγ) agonists, a target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.gov Others have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net SAR studies have revealed that substituents play a crucial role; for instance, derivatives with a 6-nitro group on the benzothiazole ring exhibited significant antidiabetic activity. researchgate.net In another study, the introduction of a naphthyl group was found to enhance lipophilicity and potential receptor interactions. ijmrset.com One synthesized compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34), increased glucose uptake in L6 myotubes and lowered blood glucose in hyperglycemic mice. researchgate.net
Anticonvulsant Research
The benzothiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. nih.govnih.gov The clinically used drug Riluzole, which contains a benzothiazole structure, serves as a benchmark for this class of compounds. nih.gov Derivatives are often evaluated for their efficacy in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com
SAR analyses have been crucial in optimizing the anticonvulsant profile of these derivatives. benthamdirect.com It has been observed that the presence of electron-releasing groups on the benzothiazole scaffold can lead to higher activity. ijper.org In a series of benzothiazole sulfonamide derivatives, compounds with a p-chloro substitution on the benzene (B151609) sulfonamide moiety showed better activity than those with p-bromo or p-fluoro groups. nih.gov The position of substituents also matters; for example, in one study of 6-fluorobenzyl derivatives, meta- and para-fluoro substitutions were more effective than ortho-fluoro substitutions. mdpi.com
Analgesic Research
Derivatives of the benzothiazole ring system have been synthesized and evaluated for their analgesic properties. researchgate.netasianpubs.org These investigations often run parallel to anti-inflammatory studies, as pain and inflammation are frequently linked. nih.gov The hot plate test is a common method used to assess the central analgesic activity of these compounds in preclinical settings. researchgate.net
The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net A series of benzothiazole-benzamide derivatives exhibited potent analgesic and antidepressant activities. biomedpharmajournal.org In another study, certain 2-aminobenzothiazole (B30445) derivatives were synthesized and showed analgesic and anti-inflammatory effects. asianpubs.org For instance, compound G11 from a series of benzo[d]thiazol-2-amine derivatives showed the highest analgesic action in its respective study. researchgate.net
Anti-HIV Research
The development of agents against the Human Immunodeficiency Virus (HIV) is a critical area of medicinal chemistry where benzothiazole derivatives have shown considerable promise. nih.govhep.com.cn These compounds have been reported to target key viral enzymes, including reverse transcriptase (RT) and protease, which are essential for the HIV life cycle. nih.govmdpi.com
SAR studies have guided the design of potent anti-HIV benzothiazoles. It was found that incorporating a benzothiazole ring as a P2' ligand could be optimal for the enzymatic and antiviral activity of certain protease inhibitors. nih.gov In a study of hybrid benzothiazolyl-coumarins, a 6-chlorobenzothiazole derivative (42) exhibited a promising anti-HIV effect. nih.gov Another series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives was synthesized, with compound 6v emerging as the most promising, showing an EC₅₀ of less than 7 μg/ml against wild-type HIV-1. nih.gov More recently, benzisothiazolone derivatives, which are structurally related, were identified as inhibitors of both the DNA polymerase and RNase H activities of HIV-1 RT. mdpi.com
Cannabinoid CB2 Receptor Ligand Research
The 6-methoxy-1,3-benzothiazole scaffold has been a key structural motif in the development of highly potent and selective cannabinoid CB2 receptor ligands. The upregulation of CB2 receptors is associated with various pathological conditions, including neuroinflammation and cancer, making them a valuable target for diagnostic imaging and therapeutic intervention. nih.gov
Research has focused on modifying a benzothiazole-2-ylidine amide lead compound to enhance its selectivity for the CB2 receptor over the CB1 receptor and to introduce sites for radiolabeling, which is crucial for developing PET imaging agents. nih.gov The introduction of a 6-methoxy substituent onto the benzothiazole ring has been shown to significantly influence binding affinity and selectivity. hzdr.de
For example, the addition of a 6-methoxy group to an N3-(4-fluorobutyl)adamantyl amide derivative resulted in a twofold increase in CB2 selectivity. hzdr.de Similarly, a dramatic enhancement in CB2 binding affinity was observed when a 6-methoxy moiety was incorporated into a 2,2,3,3-tetramethylcyclopropyl amide derivative, with the resulting compound exhibiting a Ki of 0.16 nM. hzdr.de Several 6-methoxy-benzothiazole derivatives have demonstrated subnanomolar CB2 Ki values and remarkable selectivity (over 14,000-fold) for CB2 over CB1 receptors. hzdr.de
The functional activity of these ligands is also a critical area of study. The concept of functional selectivity, or biased agonism, suggests that ligands can stabilize different receptor conformations, leading to the activation of specific signaling pathways. nih.gov This offers the potential to design drugs that trigger therapeutically relevant pathways while avoiding those that cause adverse effects. nih.gov While a wide range of structurally diverse CB2 receptor ligands have been investigated for their functional selectivity, the research on 6-methoxy-1,3-benzothiazole-2-carboxylate itself in this context is not specified in the provided literature. The focus has been on amide derivatives of the 6-methoxy-benzothiazole core.
Interactive Data Table: Cannabinoid CB2 Receptor Ligand Activity
| Compound | R1 | R2 | R3 | CB2 Kᵢ (nM) | CB2 Selectivity Index (SI) |
| 21 | H | adamantan-1-yl | 4-fluorobutyl | 0.28 | 21,614 |
| 25 | 6-OCH₃ | adamantan-1-yl | 4-fluorobutyl | 0.38 | 45,578 |
| 28 | H | 2,2,3,3-tetramethylcyclopropane-1-yl | 2-methoxyethyl | 1.67 | - |
| 32 | 6-OCH₃ | 2,2,3,3-tetramethylcyclopropane-1-yl | 2-methoxyethyl | 0.16 | - |
Mechanistic Insights and Computational Chemical Studies
Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential protein targets and understanding the specific interactions that stabilize the ligand-protein complex.
Studies on benzothiazole (B30560) derivatives, particularly those with a carboxylate group at the 6-position, have identified bacterial DNA gyrase as a primary target. nih.govnih.gov Docking analyses reveal that the benzothiazole scaffold fits snugly into the ATP-binding site of the GyrB subunit. scispace.com The binding is characterized by a network of specific interactions. A critical interaction involves the carboxylate group at position 6, which forms a strong salt bridge with a highly conserved arginine residue (Arg136 in E. coli GyrB). nih.gov This interaction is considered essential for potent inhibitory activity, and the ester form, 6-Methoxy-1,3-benzothiazole-2-carboxylate, would be hydrolyzed to the active carboxylic acid form to achieve this.
Furthermore, the benzothiazole ring itself contributes significantly to binding affinity through cation-π stacking interactions with another arginine residue (Arg76). nih.gov Substituents on the benzothiazole core can form additional hydrophobic and hydrogen bonding interactions. For instance, in related compounds, a substituent at position 4 of the benzothiazole ring forms hydrophobic contacts with residues like Ile94 and Val118. acs.org In some cases, interactions are mediated by water molecules, forming a hydrogen bond network that bridges the ligand and protein residues. acs.org
Beyond DNA gyrase, docking studies have explored the interaction of benzothiazole derivatives with other proteins. For example, analysis of a benzothiazole derivative with lysozyme (B549824) indicated that binding is predominantly driven by aromatic and hydrophobic Van der Waals interactions, specifically π-π stacking with tryptophan residues like TRP108. mdpi.com
| Protein Target | Key Interacting Residue | Interaction Type | Reference |
|---|---|---|---|
| E. coli DNA Gyrase B | Arg136 | Salt Bridge / Hydrogen Bond | nih.gov |
| E. coli DNA Gyrase B | Arg76 | Cation-π Stacking | nih.gov |
| E. coli DNA Gyrase B | Asn46 | Water-mediated Hydrogen Bond | |
| E. coli DNA Gyrase B | Ile94, Val118 | Hydrophobic Interaction | acs.org |
| Lysozyme | TRP108 | π-π Stacking | mdpi.com |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies, Electronic Structure Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. scirp.org DFT studies on benzothiazole derivatives have been conducted to analyze their molecular geometry, electronic structure, and spectroscopic properties. scirp.orgproteobiojournal.com
These calculations are used to determine the optimized molecular structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). scirp.orgproteobiojournal.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for describing charge transfer characteristics. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular reactivity; a smaller gap suggests the molecule is more polarizable and reactive. epstem.net
The Molecular Electrostatic Potential (MEP) map is particularly useful for identifying sites prone to electrophilic and nucleophilic attack. scirp.orgproteobiojournal.com For benzothiazole derivatives, MEP analysis typically shows negative potential (electron-rich regions) around the nitrogen and oxygen atoms, indicating these are likely sites for hydrogen bonding and interaction with electrophiles. proteobiojournal.com Regions with positive potential are located around the hydrogen atoms. This information complements docking studies by predicting which parts of the molecule are most likely to engage in specific types of interactions.
Natural Bond Orbital (NBO) analysis is another technique used to study hyperconjugative interactions and charge delocalization within the molecule, providing insights into the stability conferred by electron delocalization across the aromatic system. scirp.org
| Descriptor | Description | Significance | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | epstem.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | epstem.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability | epstem.net |
| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular forces | scirp.org |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies reactive sites for electrophilic and nucleophilic attack | scirp.orgproteobiojournal.com |
Identification of Potential Molecular Targets and Pathways (e.g., DNA Gyrase, Enzyme Inhibition, Receptor Binding)
Computational studies, combined with experimental validation, have successfully identified key molecular targets for benzothiazole-based compounds. The most prominently validated targets for this class are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govbrc.hu These enzymes are essential for bacterial survival as they manage DNA topology during replication, transcription, and repair. nih.gov
Benzothiazoles act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase and its homolog, the ParE subunit of topoisomerase IV. nih.govnih.gov The introduction of a carboxylic acid group at the 6-position of the benzothiazole scaffold was a critical discovery, leading to potent inhibitors. nih.gov The methyl ester derivative of these inhibitors is often inactive, underscoring the necessity of the free carboxylic acid for potent on-target activity. acs.org This suggests that 6-Methoxy-1,3-benzothiazole-2-carboxylate likely functions as a prodrug, requiring in vivo hydrolysis to its active acid form.
The potent inhibition of these enzymes provides a solid biochemical rationale for the antibacterial activity observed in this class of compounds against various pathogens, including Gram-positive and Gram-negative bacteria. nih.govrsc.org Besides topoisomerases, other potential targets have been suggested for benzothiazole derivatives, including various kinases, leveraging the scaffold's ability to fit into ATP-binding sites. The binding of a benzothiazole derivative to lysozyme also demonstrates the potential for interaction with other protein targets. mdpi.com
Computational Predictions in Drug Design and Optimization (e.g., Predictive ADME/Tox Modeling)
A significant challenge in drug development is optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational models are now routinely used to predict these properties early in the discovery process, helping to prioritize candidates and guide chemical modifications.
For the benzothiazole class of DNA gyrase inhibitors, computational ADMET prediction has been integral to their optimization. nih.gov After establishing a potent lead compound, researchers use in silico tools to predict properties like lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism. For example, a series of bis-6-amidino-benzothiazole derivatives had their ADME properties evaluated in silico, predicting moderate lipophilicity and base strength, with solubility decreasing as the linker length between the benzothiazole units increased. acs.org
These predictions guide synthetic efforts to improve drug-like properties. For instance, if a compound is predicted to have poor solubility, modifications might include adding polar groups. If a compound shows high plasma protein binding, which can limit the amount of free drug available, structural changes can be made to reduce this effect. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern drug design, allowing for the systematic optimization of lead compounds like those derived from the 6-Methoxy-1,3-benzothiazole-2-carboxylate scaffold.
| ADME Property | Prediction Goal | Impact on Drug Design | Reference |
|---|---|---|---|
| Lipophilicity (logP) | Predict membrane permeability and solubility | Optimize balance for absorption and distribution | acs.org |
| Aqueous Solubility | Predict how well the compound dissolves in water | Crucial for formulation and bioavailability | acs.org |
| Plasma Protein Binding | Estimate the fraction of compound bound to plasma proteins | Influences the concentration of free, active drug | |
| Metabolic Stability | Predict susceptibility to metabolism by enzymes (e.g., CYPs) | Affects drug half-life and potential for drug-drug interactions | nih.gov |
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency
The future development of 6-Methoxy-1,3-benzothiazole-2-carboxylate as a therapeutic lead hinges on the rational design of new analogues with improved biological profiles. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence a compound's interaction with its biological target.
Researchers have extensively modified the benzothiazole (B30560) nucleus to enhance therapeutic activities, such as anticancer and anti-inflammatory effects. frontiersin.org For instance, substitutions at the 2 and 6-positions of the benzothiazole ring have been shown to be critical for anticancer potential. frontiersin.org The design of new anti-tumor agents has been inspired by lead compounds like PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole], which shows potent and selective activity against various cancer cell lines. frontiersin.org
The modification of the core structure can lead to compounds with dual activities. For example, by creating derivatives that merge benzothiazole with other heterocyclic systems like pyrazole (B372694) and thiazole (B1198619), researchers have developed potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key targets in liver cancer. nih.gov Similarly, benzothiazole derivatives have been developed as multi-target-directed ligands (MTDLs) for Alzheimer's disease by targeting the histamine (B1213489) H₃ receptor (H₃R) as well as enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov
The process often involves synthesizing a library of related compounds and evaluating their binding affinities and functional activities. In the development of dopamine (B1211576) receptor ligands for treating cocaine use disorder, a library of benzothiazole analogues was synthesized and tested, revealing that all compounds showed higher binding affinity for the D₄ receptor over D₂ and D₃ receptors. acs.org The synthesis of these novel analogues often involves multi-step organic reactions, starting from precursors like 2-aminobenzothiazoles or 2-mercaptobenzothiazoles, which are then functionalized to create diverse chemical entities. nih.govnih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Benzothiazole Derivatives
| Modification Site | Substituent/Modification | Observed Effect | Target/Disease Area | Reference |
|---|---|---|---|---|
| Benzothiazole Position 6 | Methoxy (B1213986) (-OCH₃) Group | The methoxy group is a common feature in many biologically active benzothiazoles. researchgate.netkuleuven.be | Various | researchgate.netkuleuven.be |
| Benzothiazole Position 6 | Nitro (-NO₂) or Cyano (-CN) Group | Increased antiproliferative activity. | Cancer | kuleuven.be |
| Benzothiazole Position 7 | Methyl (-CH₃) or Bromo (-Br) Group | Enhanced antibacterial action. | Bacterial Infections | nih.gov |
| Benzylidine Moiety | 4-Chloro (-Cl) Group | Improved activity against tested strains and boosted aldose reductase enzyme inhibition. | Bacterial Infections | nih.gov |
Exploration of New Biological Targets and Disease Areas
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a broad spectrum of therapeutic applications. nih.gov Derivatives have shown significant potential as antitumor, antimicrobial, antidiabetic, anti-inflammatory, antiviral, and neuroprotective agents. researchgate.netfrontiersin.orgnih.govkuleuven.be
Future research will focus on identifying and validating new biological targets for 6-methoxy-1,3-benzothiazole-2-carboxylate analogues. This involves screening these compounds against a wide range of enzymes, receptors, and other proteins implicated in various disease pathways. Current research has already identified several key targets.
Oncology: Benzothiazole derivatives have been shown to target receptor tyrosine kinases like C-Met and EGFR, and to influence the PI3K/Akt/mTOR pathway. frontiersin.org
Neurodegenerative Diseases: In the context of Alzheimer's disease, benzothiazoles have been designed to inhibit cholinesterases (AChE, BuChE) and monoamine oxidase B (MAO-B), while also acting as ligands for histamine H₃ receptors. nih.gov Riluzole, a benzothiazole derivative, is already used for its neuroprotective effects in amyotrophic lateral sclerosis (ALS). researchgate.netkuleuven.be
Infectious Diseases: Benzothiazoles exhibit potent antimicrobial properties by inhibiting enzymes essential for bacterial survival, such as dihydroorotase and uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov They have also been investigated as antiviral agents against viruses like Hepatitis C, HSV-1, and adenoviruses. nih.gov
Metabolic and Inflammatory Disorders: The scaffold is present in compounds with anti-inflammatory and antidiabetic activities. researchgate.netkuleuven.be
The exploration of new disease areas is a logical progression. For example, given their activity on dopamine receptors, benzothiazole analogues are being investigated for substance use disorders. acs.org The ability of these compounds to modulate AMPA receptors also opens avenues for treating neurological conditions characterized by excitotoxicity, such as epilepsy. mdpi.com
Table 2: Potential Biological Targets and Disease Areas for Benzothiazole Derivatives
| Biological Target Class | Specific Target(s) | Associated Disease Area(s) | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases | EGFR, HER-2, C-Met | Cancer (e.g., Liver, Lung, Breast) | frontiersin.orgnih.gov |
| G-Protein Coupled Receptors | Dopamine Receptors (D₂, D₃, D₄), Histamine H₃ Receptor | Substance Use Disorders, Alzheimer's Disease | nih.govacs.org |
| Enzymes (Inhibitors) | AChE, BuChE, MAO-B, MurB, Dihydroorotase, Aldose Reductase | Alzheimer's Disease, Bacterial Infections | nih.govnih.gov |
| Ion Channels | AMPA Receptors (Negative Allosteric Modulators) | Neurological Disorders (e.g., Epilepsy) | mdpi.com |
Integration with Advanced High-Throughput Screening and Combinatorial Chemistry Platforms
To accelerate the discovery of new drug candidates based on the 6-methoxy-1,3-benzothiazole-2-carboxylate scaffold, modern drug discovery platforms are essential. High-Throughput Screening (HTS) and combinatorial chemistry are powerful tools that enable the rapid synthesis and evaluation of large numbers of compounds.
High-Throughput Screening (HTS) allows for the automated testing of vast compound libraries against specific biological targets. nih.gov These libraries can be diverse collections of synthetic molecules or focused sets of compounds designed around a particular scaffold, such as kinase inhibitors. thermofisher.comnih.gov For benzothiazoles, HTS can be used to:
Identify initial "hits" from large, diverse chemical libraries that show activity against a new target. nih.gov
Screen focused libraries of benzothiazole analogues to quickly map the structure-activity landscape. thermofisher.com
Perform phenotypic screening, where compounds are tested for their effect on whole cells or organisms, to discover new mechanisms of action. nih.gov
Combinatorial Chemistry complements HTS by providing the means to rapidly generate large libraries of related compounds for screening. acs.org Solid-phase synthesis techniques can be employed, where the benzothiazole core is attached to a resin and various building blocks are added in a systematic fashion to create a library of diverse analogues. nih.gov This approach is efficient for exploring the chemical space around the parent molecule and for optimizing lead compounds. For example, a traceless aniline (B41778) linker has been used for the combinatorial synthesis of benzothiazoles and benzimidazoles. acs.org The integration of these platforms creates a powerful cycle of design, synthesis, and testing, significantly accelerating the journey from a lead compound to a clinical candidate.
Application of Green Chemistry Principles in Benzothiazole Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to make the synthesis of drugs more sustainable, cost-effective, and environmentally friendly. mdpi.comnih.gov The synthesis of benzothiazoles is an area where these principles are being actively applied. Traditional methods often require harsh conditions, toxic solvents, and metal catalysts. Modern, greener approaches aim to mitigate these issues.
Several green strategies for benzothiazole synthesis have been developed:
Use of Greener Solvents: Water is an ideal green solvent. An efficient, one-step synthesis of benzothiazole-2-thiols has been developed using water as the reaction medium, avoiding the need for metal catalysts or ligands. rsc.org
Catalyst Innovation: The use of recyclable, heterogeneous catalysts, such as SnP₂O₇, can improve efficiency and reduce waste. mdpi.com Commercial laccases and polystyrene-grafted iodine acetate (B1210297) are other examples of more environmentally benign catalysts. mdpi.comnih.gov
Energy-Efficient Methods: Microwave irradiation and visible-light-promoted reactions can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Alternative Reagents: The use of CO₂ as a C1 source for cyclization reactions represents a sustainable alternative to more hazardous reagents. mdpi.comnih.gov
The most common synthetic route to benzothiazoles is the condensation of 2-aminobenzenethiols with various carbonyl compounds (aldehydes, ketones, acids). mdpi.comnih.gov Green chemistry approaches have focused on optimizing this key reaction. For example, using a simple ammonium (B1175870) chloride catalyst in a methanol-water mixture at room temperature provides a high yield of benzothiazoles through a mechanism that activates the aldehyde via hydrogen bonding. youtube.com
Table 3: Comparison of Green Synthesis Methods for Benzothiazoles
| Method | Catalyst/Reagent | Solvent | Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Aqueous Synthesis | Tetramethylthiuram disulfide (TMTD) | Water | Reflux | Metal/ligand-free, excellent yield, short reaction time | rsc.org |
| Heterogeneous Catalysis | SnP₂O₇ | - | Heating | High yields, very short reaction times, reusable catalyst | mdpi.com |
| Biocatalysis | Commercial Laccases | - | Room Temp | Green catalyst, mild conditions | researchgate.net |
| Microwave-Assisted | - | - | Microwave | Rapid reaction, high efficiency | researchgate.net |
| Photocatalysis | - | - | Visible Light | Energy efficient, convenient | researchgate.net |
By incorporating these green principles, the future synthesis of 6-Methoxy-1,3-benzothiazole-2-carboxylate and its derivatives can be achieved in a manner that is not only scientifically advanced but also environmentally responsible. nih.govnih.gov
Q & A
Q. What are the recommended safety protocols for handling 6-Methoxy-1,3-benzothiazole-2-carboxylate in laboratory settings?
Methodological Answer: When handling 6-Methoxy-1,3-benzothiazole-2-carboxylate, adhere to the following safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respirators if aerosolization is possible .
- Containment: Conduct reactions in a fume hood or glovebox to avoid inhalation of volatile byproducts.
- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Decontamination: Clean spills immediately using absorbent materials and neutralize residues with appropriate solvents.
Q. What synthetic routes are available for preparing 6-Methoxy-1,3-benzothiazole-2-carboxylate?
Methodological Answer: Two primary routes are documented:
Cyclocondensation of p-Anisidine Derivatives: React p-anisidine with potassium thiocyanate under acidic conditions to form the benzothiazole core, followed by carboxylation .
Intermediate Functionalization: Start with 6-methoxy-1,3-benzothiazole-2-carbonitrile (CAS: 943-03-3) and hydrolyze the nitrile group to a carboxylate using NaOH/H₂O₂ under reflux (70–80°C) .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
Advanced Research Questions
Q. How can crystallographic tools resolve structural ambiguities in 6-Methoxy-1,3-benzothiazole derivatives?
Methodological Answer: For crystallographic refinement:
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) to collect high-resolution diffraction data (θ = 2.5–28.3°) .
- Refinement: Apply SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (U<sup>iso</sup>) and hydrogen bonding geometry. Validate with R-factors (<5%) .
- Visualization: Use ORTEP-3 to generate 3D molecular models and analyze intermolecular interactions (e.g., hydrogen bonds in crystal packing along the b-axis) .
Example: The orthorhombic Pbca space group (a = 15.060 Å, b = 6.6997 Å) confirms the compound’s planar benzothiazole core with a methoxy substituent at C6 .
Q. How can discrepancies in spectroscopic data (NMR, IR) for substituted benzothiazoles be resolved?
Methodological Answer: Discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigate via:
- NMR:
- IR:
- Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) against reference spectra .
Case Study: Inconsistent NH stretches in IR may indicate incomplete hydrolysis of nitrile intermediates; repeat synthesis with extended reaction time .
- Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) against reference spectra .
Q. What strategies enable the use of 6-Methoxy-1,3-benzothiazole derivatives in bioorthogonal labeling?
Methodological Answer: The compound’s azide-reactive styryl group (e.g., (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole) facilitates fluorogenic labeling:
Synthesis: Diazotize 6-Methoxy-2-(4-aminostyryl)-1,3-benzothiazole with NaNO₂/HCl at 0°C to form the azide .
Application: React with alkyne-tagged biomolecules via Cu-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition).
Detection: Monitor fluorescence emission at λem = 520 nm (excitation λex = 480 nm) for real-time tracking in cellular assays .
Q. How do intermolecular interactions influence the material properties of 6-Methoxy-1,3-benzothiazole-2-carboxylate?
Methodological Answer: Hydrogen bonding and π-π stacking dictate crystallinity and solubility:
- Hydrogen Bonds: The carboxylate group forms O–H···N bonds with adjacent benzothiazole rings (distance: 2.89 Å), enhancing thermal stability (melting point: 418–420 K) .
- π-Stacking: Face-to-face aromatic interactions (3.5 Å spacing) contribute to low solubility in nonpolar solvents. Improve solubility via salt formation (e.g., sodium carboxylate, CAS: 681281-67-4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
